BenchChemオンラインストアへようこそ!

4-(Piperidin-1-yl)cyclohexan-1-amine

GPCR pharmacology Histamine H3 receptor Receptor binding affinity

Secure the discrete trans-diastereomer of 4-(Piperidin-1-yl)cyclohexan-1-amine (CAS 755039-84-0) for your medicinal chemistry campaigns. Unlike generic cyclohexylamine mixtures, this stereochemically defined building block delivers sub-2 nM affinity at human H3 receptors and a balanced H3/H4 profile essential for polypharmacology screening. Its primary amine handle enables rapid derivatization for focused GPCR and Nav1.7 inhibitor libraries. Insist on the trans configuration to preserve the validated SAR-driven potency demonstrated in peer-reviewed lead optimization.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
CAS No. 755039-84-0
Cat. No. B1344246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-1-yl)cyclohexan-1-amine
CAS755039-84-0
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CCC(CC2)N
InChIInChI=1S/C11H22N2/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h10-11H,1-9,12H2
InChIKeyCFRUILQUHZWJIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-1-yl)cyclohexan-1-amine (CAS 755039-84-0) Procurement Baseline and Structural Context


4-(Piperidin-1-yl)cyclohexan-1-amine (CAS 755039-84-0) is a cyclohexylamine derivative bearing a piperidine substituent at the 4-position, with a molecular formula of C11H22N2 and a molecular weight of 182.31 g/mol [1]. The compound exists primarily as the trans-configured diastereomer and is supplied as a research-grade chemical building block at ≥95% to 98% purity . Its dual amine functionality—a primary amine on the cyclohexane ring and a tertiary amine within the piperidine moiety—positions this compound as a versatile intermediate in medicinal chemistry programs targeting G protein-coupled receptors (GPCRs), ion channels, and central nervous system (CNS) indications [2].

Why Generic Substitution Fails for 4-(Piperidin-1-yl)cyclohexan-1-amine in Target-Based Screening


Generic substitution of 4-(piperidin-1-yl)cyclohexan-1-amine with structurally analogous cyclohexylamines (e.g., morpholine, pyrrolidine, or azepane variants) or stereochemically inverted cis-diastereomers cannot be assumed to preserve pharmacological outcomes. Empirical data demonstrate that the specific nitrogen-containing heterocycle at the 4-position directly modulates receptor binding affinity, with piperidine-substituted derivatives exhibiting up to 20-fold higher affinity for human histamine H3 receptors compared to pyrrolidine congeners [1][2]. Furthermore, stereochemical configuration (trans vs. cis) alters molecular geometry and may influence target engagement, as documented in related cyclohexylamine-based GPCR ligand series [3]. The trans-4-piperidinyl arrangement confers a distinct three-dimensional orientation of the basic amine pharmacophore that is not replicated by other heterocyclic substitutions or stereoisomers, making this specific compound non-interchangeable in lead optimization campaigns where precise SAR relationships have been established [4].

Quantitative Differentiation Evidence: 4-(Piperidin-1-yl)cyclohexan-1-amine vs. Structural Analogs


Human Histamine H3 Receptor Binding Affinity: Piperidine vs. Pyrrolidine Analog Comparison

4-(Piperidin-1-yl)cyclohexan-1-amine (the trans-piperidine analog) binds to the human recombinant histamine H3 receptor with a dissociation constant (Kd) of 1.35 nM, measured in HEK293T cells expressing NLuc/GPCR-fused H3R using a furimazine substrate-based BRET assay with a 30-minute incubation period [1]. In contrast, a structurally related pyrrolidine-substituted cyclohexylamine analog (4-(pyrrolidin-1-yl)cyclohexan-1-amine) exhibits a Ki of 43 nM for the human H3 receptor expressed in HEK-293 cell membranes, determined via [3H]N-alpha-methylhistamine displacement with liquid scintillation counting after 90 minutes [2].

GPCR pharmacology Histamine H3 receptor Receptor binding affinity Radioligand displacement

Histamine H4 Receptor Selectivity: Piperidine-Cyclohexylamine vs. Non-Cyclohexylamine H3 Ligands

In selectivity profiling against the closely related histamine H4 receptor, 4-(piperidin-1-yl)cyclohexan-1-amine exhibits a Ki of 9.5 nM for human recombinant histamine H4 receptor expressed in CHO cells coexpressing Gα15, measured by radioligand filtration binding using [3H]histamine displacement [1]. This represents an H3R-to-H4R affinity ratio of approximately 7:1 (based on H3R Kd = 1.35 nM). For reference, non-imidazole alkylpiperidine derivatives optimized for H3R antagonism typically achieve H3R-to-H4R selectivity ratios exceeding 100:1, with some exhibiting subnanomolar H3R affinity (Ki = 0.126–0.316 nM) [2][3].

Receptor selectivity Histamine H4 receptor Off-target profiling GPCR selectivity

Stereochemical Configuration: Trans-Diastereomer vs. Cis-Diastereomer Differentiation

The target compound CAS 755039-84-0 is the trans-configured diastereomer of 4-(piperidin-1-yl)cyclohexan-1-amine, while the cis-diastereomer is cataloged under CAS 869222-31-1 . Both diastereomers are commercially available as discrete chemical entities with distinct physical properties: the trans-isomer exhibits a density of 0.984 g/cm³ and a boiling point of 248.6°C at 760 mmHg . The cis-isomer shares the same molecular weight (182.31 g/mol) and formula (C11H22N2) but differs in three-dimensional geometry . In related cyclohexylamine-based histamine H3 receptor ligand series, QSAR studies have demonstrated that stereochemical configuration at the cyclohexane ring significantly influences receptor binding conformation and subsequent pharmacological activity [1].

Stereochemistry Diastereomer separation Chiral building blocks Medicinal chemistry

Lipophilicity (XLogP3) Comparison: Piperidine-Cyclohexylamine vs. Morpholine-Cyclohexylamine Analogs

4-(Piperidin-1-yl)cyclohexan-1-amine exhibits a calculated XLogP3 value of 1.5, as reported in PubChem [1]. This lipophilicity value contrasts with morpholine-substituted cyclohexylamine analogs, which typically exhibit lower logP values (estimated 0.2–0.5) due to the oxygen atom in the morpholine ring increasing polarity [2]. The piperidine-substituted compound therefore occupies a more hydrophobic physicochemical space, with potential implications for passive membrane permeability and CNS penetration in the context of H3R-targeted therapeutic programs [3].

Physicochemical properties Lipophilicity XLogP3 Blood-brain barrier permeability

Evidence-Backed Application Scenarios for 4-(Piperidin-1-yl)cyclohexan-1-amine (CAS 755039-84-0)


Histamine H3/H4 Receptor Dual Pharmacology Probe Development

The compound's high-affinity binding to human H3R (Kd = 1.35 nM) and measurable affinity for H4R (Ki = 9.5 nM) supports its use as a dual H3/H4 ligand for exploring the functional interplay between these receptors in immune and neurological contexts [1][2]. Unlike optimized H3R antagonists that achieve >100-fold selectivity and minimal H4R engagement, this compound's balanced profile enables simultaneous modulation of both receptor subtypes, making it suitable for polypharmacology screening cascades where concurrent H3/H4 activity is desired rather than avoided [2].

Nav1.7 Pain Target Lead Optimization Scaffold

A peer-reviewed study in the Journal of Medicinal Chemistry explicitly utilized 4-(piperidin-1-yl)cyclohexan-1-amine as a key synthetic intermediate in the development of cyclohexylamine-based benzenesulfonamide Nav1.7 inhibitors for pain treatment [3]. The piperidine-cyclohexylamine scaffold provided the foundational geometry for SAR exploration, with subsequent analogs achieving submicromolar Nav1.7 inhibitory activity (IC50 values down to 78 nM in optimized compounds). This validated application confirms the compound's utility as a building block in ion channel drug discovery programs [3].

GPCR-Focused Fragment-Based or HTS Library Construction

Given its sub-2 nM affinity for H3R [1] and its structural relationship to the broader class of cyclohexylamine-based GPCR ligands—including those targeting sigma-1 receptors, CCR2, and melanocortin receptors—this compound serves as a privileged scaffold for constructing focused screening libraries targeting Class A GPCRs [4]. Its molecular weight (182.31 Da) and moderate lipophilicity (XLogP3 = 1.5) place it within lead-like chemical space, while the primary amine provides a convenient synthetic handle for derivatization in parallel chemistry workflows [5].

Stereochemistry-Controlled Chiral Synthesis and Diastereomer-Dependent SAR Studies

The availability of this compound as a discrete trans-diastereomer (CAS 755039-84-0) distinct from its cis-counterpart (CAS 869222-31-1) supports applications in stereochemistry-controlled synthesis and diastereomer-dependent SAR investigations . In QSAR analyses of cyclohexylamine-based H3R ligands, stereochemical configuration has been identified as a significant determinant of receptor binding conformation, underscoring the need for stereochemically defined starting materials in medicinal chemistry campaigns [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Piperidin-1-yl)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.